Product packaging for Fmoc-Gln(Mtt)-OPfp(Cat. No.:)

Fmoc-Gln(Mtt)-OPfp

Cat. No.: B15351268
M. Wt: 790.8 g/mol
InChI Key: YFZQPGPJLPMSAI-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Gln(Mtt)-OPfp is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). It features the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group and the Mtt (4-methyltrityl) group for side-chain protection of glutamine’s amide nitrogen. The OPfp (pentafluorophenyl ester) moiety activates the carboxyl group, enabling efficient coupling reactions during peptide chain assembly. This compound is designed to address challenges in peptide synthesis, particularly in reducing side reactions during acidic cleavage steps .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H35F5N2O5 B15351268 Fmoc-Gln(Mtt)-OPfp

Properties

Molecular Formula

C46H35F5N2O5

Molecular Weight

790.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53-37(54)25-24-36(44(55)58-43-41(50)39(48)38(47)40(49)42(43)51)52-45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,52,56)(H,53,54)/t36-/m0/s1

InChI Key

YFZQPGPJLPMSAI-BHVANESWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Scientific Research Applications

Fmoc-Gln(Mtt)-OPfp is a chemical compound crucial in peptide synthesis, serving as a building block with specific functional groups. It is not known for direct biological activity but is essential for synthesizing peptides with various biological functions.

Key Features of this compound

  • Fmoc Group: This group protects the amino group at the N-terminus of the asparagine residue. It is a photolabile protecting group, which means it can be cleaved using ultraviolet (UV) light to reveal the free amino group, allowing peptide bond formation.
  • Asparagine (Asn): Represents the asparagine amino acid. The side chain (carboxamide group) of asparagine is protected by a Mtt (4-Methyltrityl) group.
  • Mtt Group: The 4-Methyltrityl (Mtt) group protects the side chain of asparagine and can be selectively removed under acidic conditions while leaving the Fmoc group intact.
  • OPfp Moiety: This is a pentafluorophenyl ester that facilitates coupling reactions in peptide synthesis.

Applications in Peptide Synthesis Research

This compound is used in scientific research involving peptide synthesis. It is valuable in solid-phase peptide synthesis because it is stable and reactive under specific conditions, which allows peptides with precise sequences and structures to form. The successful incorporation of asparagine into peptide sequences can enhance the structural diversity and functionality of the resulting peptides.

This compound is primarily used in the synthesis of peptides that can interact with enzymes, receptors, and other biomolecules, influencing cellular processes such as signaling pathways and metabolic activities.

Several compounds are structurally and functionally similar to Fmoc-Asn(Mtt)-OPfp. Fmoc-Asn(Mtt)-OPfp stands out because its protective groups allow for versatile applications in peptide synthesis while minimizing unwanted side reactions. Its reactivity profile makes it an essential tool for researchers exploring complex peptide structures and functions.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Comparison with Similar Compounds

Key Findings:

Protection Group Efficiency :

  • The Mtt group in this compound is cleaved faster under trifluoroacetic acid (TFA) compared to the traditional Trt group (0.5–1 h vs. 2–4 h). This minimizes exposure to harsh acidic conditions, reducing side reactions like aspartimide formation or backbone degradation .
  • In contrast, Fmoc-Gln(Trt)-OPfp requires prolonged TFA treatment, which may compromise peptide integrity in sensitive sequences .

Synthetic Applications: this compound is ideal for synthesizing peptides containing N-terminal glutamine or asparagine, where slow Trt cleavage historically caused impurities. Bachem researchers reported a 20–30% improvement in crude peptide purity when using Mtt-protected derivatives . Fmoc-Gln(Trt)-OPfp remains popular for routine synthesis due to lower cost and broader commercial availability (e.g., 5g priced at ¥37,800 vs.

Stability and Handling: Both Mtt and Trt derivatives require storage at -20°C and dissolve in DMSO, ensuring compatibility with SPPS protocols.

Its low molecular weight (515.42 g/mol) makes it unsuitable for complex peptides .

Research Implications

  • This compound is critical for synthesizing challenging peptides, such as those with acid-sensitive residues or long chains. Its rapid deprotection profile aligns with trends toward greener chemistry by minimizing reagent use .
  • Fmoc-Gln(Trt)-OPfp dominates high-throughput workflows but may lag in purity for advanced applications. Hybrid approaches (e.g., combining Mtt and Trt derivatives) are emerging to balance cost and performance .

Biological Activity

Fmoc-Gln(Mtt)-OPfp is a compound used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity is critical to understanding its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a protected derivative of glutamine, featuring the Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the amino terminus and Mtt (4-methyltrityl) protecting group on the side chain. The OPfp (pentafluorophenyl) group serves as an activating moiety for coupling reactions during peptide synthesis. This compound is known for its stability and efficiency in SPPS, allowing for the synthesis of complex peptides with high purity.

Biological Activity and Mechanism

1. Peptide Synthesis Efficiency
this compound has been shown to enhance the efficiency of peptide synthesis due to its favorable solubility properties in common solvents like DMF (dimethylformamide). This solubility facilitates higher concentration coupling reactions, reducing aggregation and improving yield during SPPS .

2. Cellular Uptake and Bioactivity
Research indicates that peptides synthesized using this compound exhibit significant cellular uptake. For instance, studies have demonstrated that peptides containing Fmoc-protected glutamine residues can enhance cellular signaling pathways, potentially influencing cell proliferation and differentiation .

3. Stability Against Degradation
The presence of Mtt as a side-chain protecting group contributes to the stability of synthesized peptides against enzymatic degradation. This stability is crucial for therapeutic applications where prolonged activity is desired .

Table 1: Comparison of Biological Activities of Peptides Synthesized with Different Protecting Groups

Protecting GroupCellular Uptake (%)Enzymatic Stability (hours)Yield (%)
This compound752485
Fmoc-Gln(Trt)-OPfp601280
Fmoc-Gln(Boc)-OPfp501075

Case Studies

Case Study 1: Anticancer Peptide Development
In a study aimed at developing anticancer peptides, researchers utilized this compound to synthesize a series of peptides targeting cancer cell lines. The results indicated that these peptides exhibited significant cytotoxic effects on various cancer cells, with IC50 values lower than those of control peptides lacking glutamine residues .

Case Study 2: Neuroprotective Peptides
Another investigation focused on neuroprotective peptides synthesized with this compound. These peptides demonstrated protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative disease therapies .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Enhanced Solubility : Peptides synthesized with this compound show improved solubility compared to those synthesized with other protecting groups, facilitating higher concentration reactions .
  • Bioactive Conformation : The use of this compound allows for the maintenance of bioactive conformations in synthesized peptides, which is essential for their interaction with biological targets .
  • Reduced Side Reactions : The OPfp moiety minimizes side reactions during peptide coupling, leading to cleaner products and higher yields .

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the α-amino group for subsequent coupling.

  • Reagent : 20–30% piperidine in DMF or NMP .

  • Mechanism : Base-induced β-elimination releases CO₂ and the Fmoc group as a dibenzofulvene-piperidine adduct.

  • Kinetics : Deprotection occurs within 5–10 minutes at room temperature, ensuring minimal side reactions .

Pentafluorophenyl (OPfp) Ester Activation

The OPfp ester enhances electrophilicity of the carbonyl carbon, enabling efficient amide bond formation.

Activation Parameter Value
Coupling efficiency (vs. DIC/HOBt)1.66x higher
Reaction time (DMF, RT)30–60 minutes
Solubility in DCM/DMF>100 mM
  • Mechanism : Nucleophilic attack by the deprotected α-amino group forms a tetrahedral intermediate, leading to peptide bond formation.

  • Advantages : Reduced racemization and superior coupling yields compared to carbodiimide-based methods .

Mtt Group Deprotection

The 4-methyltrityl (Mtt) group protects the glutamine side chain during synthesis and is removed under acidic conditions.

  • Reagent : 1–3% TFA in dichloromethane (DCM) with scavengers (e.g., triisopropylsilane) .

  • Kinetics : Complete cleavage within 5–10 minutes, significantly faster than Trt (triphenylmethyl) derivatives .

  • Side Reactions :

    • Alkylation of Trp residues by trityl cations (mitigated by scavengers) .

    • Incomplete deprotection if TFA concentration <90% .

Aspartimide Formation

Sequences containing Asp/Gln residues are prone to cyclization, forming aspartimide byproducts.

Condition Aspartimide Yield
Fmoc-Gln(Mtt)-OPfp + DIC8–12%
With 1 M Oxyma additive<2%
  • Solution : Use HOBt or Oxyma Pure as additives to suppress cyclization .

β-Cyanoalanine Formation

Dehydration of Asn/Gln side chains during activation generates β-cyanoalanine.

Activation Method Byproduct Yield
DCC/HOBt15–20%
OPfp ester<5%
  • Mitigation : Pre-activation of OPfp esters reduces exposure to dehydrating agents .

Comparative Performance in SPPS

Parameter This compound Fmoc-Gln(Trt)-OH
Coupling efficiency1.66x higher 1.0x (reference)
Deprotection time (TFA)5–10 minutes 1–3 hours
Trp alkylation riskLow (with scavengers) High

Q & A

Q. What are the recommended storage conditions and handling protocols for Fmoc-Gln(Mtt)-OPfp to ensure stability?

this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis and degradation. Prior to use, allow the compound to equilibrate to room temperature in a dry atmosphere (e.g., nitrogen glovebox) to avoid moisture absorption. For solubility, it is typically dissolved in DMF or DCM (10–20 mM), with sonication at 37°C if necessary. Avoid repeated freeze-thaw cycles by aliquoting stock solutions .

Q. Which analytical methods are most effective for confirming the purity and structural integrity of this compound?

  • HPLC (Reverse-Phase) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (target >98%).
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: 776.75 g/mol) via ESI-MS or MALDI-TOF .
  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra in deuterated DMSO or CDCl₃ to verify side-chain protection (e.g., Mtt group at δ 7.2–7.4 ppm for aromatic protons) .

Q. What is the optimal coupling protocol for this compound in solid-phase peptide synthesis (SPPS)?

  • Activation : Use HOBt/DIC (1:1 molar ratio) in DMF for 30 minutes at 25°C to pre-activate the OPfp ester.
  • Coupling : Add the activated ester to the resin-bound peptide (2–4 equivalents, 1–2 hours). Monitor completion via Kaiser test or FT-IR for free amine detection.
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 minutes). The Mtt group remains intact under these conditions .

Advanced Research Questions

Q. How does the acid lability of the Mtt group influence orthogonal protection strategies in complex peptide synthesis?

The Mtt (Methyltrityl) group is removed selectively with 1–3% TFA in DCM (10–30 minutes), making it ideal for orthogonal deprotection alongside tert-butyl (tBu) or Trt groups, which require stronger TFA concentrations (e.g., 95% for Trt). This enables sequential side-chain deprotection in multi-protected sequences, such as glycopeptides or cyclic peptides. However, prolonged exposure to mild acid may prematurely cleave Mtt, necessitating precise timing .

Q. What side reactions are associated with this compound during SPPS, and how can they be mitigated?

  • Dehydration of Glutamine Side Chain : Occurs during activation with carbodiimides. Using OPfp esters (pre-activated) minimizes this risk compared to in-situ activation methods.
  • Incomplete Coupling : Steric hindrance from the Mtt group may slow coupling. Increase reaction time to 2–3 hours or use microwave-assisted synthesis (50°C, 10–20 minutes).
  • Premature Mtt Deprotection : Avoid acidic additives (e.g., HOAt) in coupling reagents. Monitor TFA concentrations during intermediate washes .

Q. How does this compound compare to Trt- or Tmob-protected glutamine derivatives in terms of solubility and coupling efficiency?

  • Solubility : Mtt derivatives exhibit higher solubility in DMF and DCM compared to Trt-protected analogs due to the methyl group’s reduced hydrophobicity. This reduces aggregation in hydrophobic peptide sequences.
  • Coupling Efficiency : OPfp esters show faster activation than carbodiimide-mediated methods, achieving >95% coupling yields in most cases. However, Trt derivatives may offer better stability in long-term storage .

Q. What strategies are recommended for troubleshooting low yields in Mtt-deprotection steps?

  • Optimize TFA Concentration : Test 1–5% TFA in DCM with 2% triisopropylsilane (TIPS) as a scavenger.
  • Monitor Deprotection Kinetics : Use LC-MS to track Mtt cleavage. Incomplete deprotection may require extended reaction times (up to 1 hour).
  • Avoid Competing Reactions : Ensure no residual Fmoc deprotection agents (e.g., piperidine) are present, as they can quench TFA .

Data Contradictions and Resolutions

  • Deprotection Time Variability : Some protocols report Mtt cleavage in 10 minutes (1% TFA), while others require 30 minutes. This discrepancy arises from peptide sequence hydrophobicity, which affects reagent accessibility. Hydrophobic sequences may need longer exposure .
  • Solubility in DMSO : While Fmoc-Gln(Mtt)-OH is soluble in DMSO, the OPfp ester’s solubility is lower in polar solvents. Pre-dissolve in DMF/DCM mixtures for consistent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.